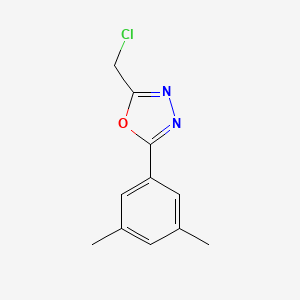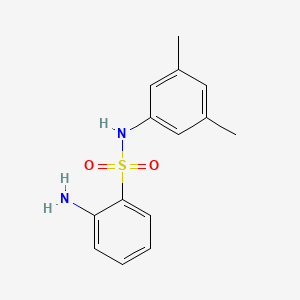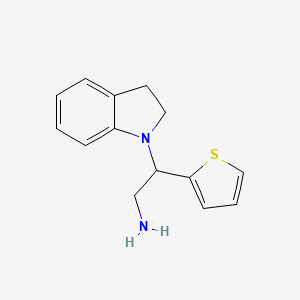![molecular formula C18H20N4O3S B6480203 ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate CAS No. 721964-55-2](/img/structure/B6480203.png)
ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a synthetic organic compound. Its complex molecular structure suggests it can serve multiple functions across various fields. This compound belongs to the class of sulfonyl triazolopyridazines, which are known for their broad range of applications in both organic synthesis and medicinal chemistry.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
Similar compounds have been found to exhibit good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed throughout the body.
Result of Action
These could include inhibition of enzyme activity, modulation of receptor signaling, and interference with microbial or viral replication .
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with ethyl 2-bromopropanoate and 3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol.
Reaction Steps
The reaction involves the nucleophilic substitution of the bromine atom by the thiol group.
Typical reaction conditions include using a base such as sodium hydride (NaH) to deprotonate the thiol, allowing it to act as a nucleophile.
The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for a few hours.
Industrial Production Methods
On an industrial scale, this synthesis can be scaled up by using continuous flow reactors, which provide better control over reaction conditions, higher yields, and enhanced safety profiles compared to traditional batch processes.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : This compound may undergo oxidation reactions, primarily at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can occur at the triazolo ring, potentially forming dihydrotriazolopyridazines.
Substitution: : The compound can participate in various substitution reactions, particularly at the ethoxy and sulfanyl positions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) can be employed.
Substitution: : Halogenating agents such as thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are typical reagents.
Major Products Formed
Sulfoxides and Sulfones: : Upon oxidation.
Dihydrotriazolopyridazines: : Upon reduction.
Various alkylated and halogenated derivatives: : From substitution reactions.
科学的研究の応用
In Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysts: : Certain derivatives may act as ligands in metal-catalyzed reactions.
In Biology
Biochemical Studies: : The triazolo and pyridazinyl moieties can be modified to study enzyme interactions.
In Medicine
Drug Development: : Potential use as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents.
In Industry
Material Science: : Could serve as a building block in the synthesis of polymers or other advanced materials.
類似化合物との比較
Comparison and Uniqueness
Compared to other sulfonyl triazolopyridazines, this compound's unique ethyl and ethoxy substituents may confer distinct chemical reactivity and biological activity.
Similar Compounds
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Ethyl 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
These similar compounds may differ in their pharmacokinetic and pharmacodynamic properties, as well as in their synthetic accessibility and industrial scalability.
And that's your deep dive into ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate. Now you're as close as you can get to understanding it without actually being a chemist!
特性
IUPAC Name |
ethyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-24-14-8-6-13(7-9-14)17-20-19-15-10-11-16(21-22(15)17)26-12(3)18(23)25-5-2/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXFFBOQDFSCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
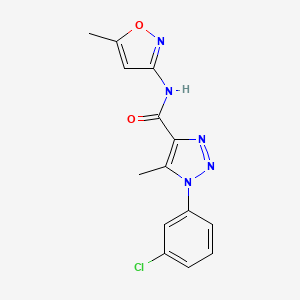
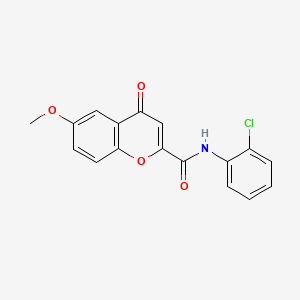
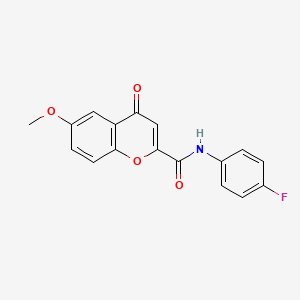
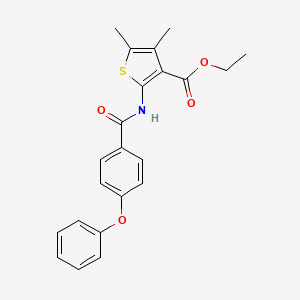
![N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6480163.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6480170.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6480175.png)
![N-(4-ethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480185.png)
![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)
![10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480194.png)
![methyl 5-oxo-3-(pyrrolidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B6480205.png)
